molecular formula C21H25NO2 B5848845 4-benzyl-1-(4-ethoxybenzoyl)piperidine

4-benzyl-1-(4-ethoxybenzoyl)piperidine

Cat. No.: B5848845
M. Wt: 323.4 g/mol
InChI Key: VZHJVVYKQOFVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(4-ethoxybenzoyl)piperidine is a chemical compound that belongs to the piperidine class of compounds. It is also known as N-(4-ethoxybenzoyl)-4-benzylpiperidine. This compound has been the subject of significant scientific research due to its potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-benzyl-1-(4-ethoxybenzoyl)piperidine is not fully understood. However, it is believed to act by binding to specific receptors in the brain and spinal cord, thereby modulating pain perception and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce pain perception, inflammation, and seizures in animal models. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzyl-1-(4-ethoxybenzoyl)piperidine in lab experiments include its low toxicity and high potency. However, its limited solubility in water may make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on 4-benzyl-1-(4-ethoxybenzoyl)piperidine. One area of research could be the development of new drugs based on this compound for the treatment of pain, inflammation, and neurodegenerative diseases. Another area of research could be the investigation of the mechanism of action of this compound in order to better understand its biological effects. Finally, further research could be done to optimize the synthesis of this compound in order to improve its yield and purity.

Synthesis Methods

The synthesis of 4-benzyl-1-(4-ethoxybenzoyl)piperidine involves the reaction of 4-benzylpiperidine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.

Scientific Research Applications

4-benzyl-1-(4-ethoxybenzoyl)piperidine has been the subject of extensive scientific research due to its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities including anticonvulsant, analgesic, and anti-inflammatory properties.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-2-24-20-10-8-19(9-11-20)21(23)22-14-12-18(13-15-22)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHJVVYKQOFVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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